molecular formula C8H15O4P B13799419 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide

2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide

Cat. No.: B13799419
M. Wt: 206.18 g/mol
InChI Key: CYAQHCUBEUVOCP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be achieved through several routes. One common method involves the reaction of 2-ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide with organomagnesium compounds

Chemical Reactions Analysis

2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organomagnesium compounds, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can form bonds with different nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be compared with other similar phosphorus-containing heterocycles, such as:

The uniqueness of this compound lies in its specific substituents and the versatility of its synthetic routes, allowing for a wide range of functional derivatives.

Properties

Molecular Formula

C8H15O4P

Molecular Weight

206.18 g/mol

IUPAC Name

2-ethoxy-3-ethyl-6,7-dihydro-1,5,2λ5-dioxaphosphepine 2-oxide

InChI

InChI=1S/C8H15O4P/c1-3-8-7-10-5-6-12-13(8,9)11-4-2/h7H,3-6H2,1-2H3

InChI Key

CYAQHCUBEUVOCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=COCCOP1(=O)OCC

Origin of Product

United States

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